molecular formula C13H10S2 B12772251 Thiarubrine C, (E)- CAS No. 65710-89-6

Thiarubrine C, (E)-

Cat. No.: B12772251
CAS No.: 65710-89-6
M. Wt: 230.4 g/mol
InChI Key: VWFQWQAMVFRICV-AATRIKPKSA-N
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Description

Thiarubrine C, (E)- is a polyacetylenic 1,2-dithiin compound isolated from the roots of Rudbeckia hirta (Asteraceae).

Preparation Methods

The total synthesis of Thiarubrine C, (E)- involves several steps. One efficient method starts with 2,4-hexadiyne-1,6-diol. The synthesis involves the use of tert-butyl mercaptan for regio- and stereoselective 1,4-bis-addition to 1,4-disubstituted 1,3-butadiynes. This is followed by oxidation with Dess-Martin periodinane or oxalyl chloride in dimethyl sulfoxide to yield the dialdehyde

Chemical Reactions Analysis

Thiarubrine C, (E)- undergoes various chemical reactions, including photolysis and oxidation. When exposed to visible light, it forms 2,6-dithiabicyclo[3.1.0]hexene polyyne photointermediates, which are short-lived and unstable. These intermediates can further convert to thiophenes and cyclooctasulfur . The compound also exhibits DNA-cleaving properties in the presence of thiol, oxygen, and trace metal ions, suggesting the generation of hydroxyl radicals .

Comparison with Similar Compounds

Thiarubrine C, (E)- is similar to other polyacetylenic 1,2-dithiins such as Thiarubrine A. Thiarubrine C, (E)- has a double bond, whereas Thiarubrine A has a triple bond . Other related compounds include delta-terthienyl, which also exhibits nematicidal activity but differs in its chemical structure and light dependency . The unique combination of phototoxicity and DNA-cleaving properties sets Thiarubrine C, (E)- apart from its analogs.

Properties

CAS No.

65710-89-6

Molecular Formula

C13H10S2

Molecular Weight

230.4 g/mol

IUPAC Name

3-[(3E)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine

InChI

InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5+

InChI Key

VWFQWQAMVFRICV-AATRIKPKSA-N

Isomeric SMILES

CC#CC1=CC=C(SS1)C#C/C=C/C=C

Canonical SMILES

CC#CC1=CC=C(SS1)C#CC=CC=C

Origin of Product

United States

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